molecular formula C16H13ClFN3O2 B12453135 N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-4-fluorobenzamide

N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-4-fluorobenzamide

Cat. No.: B12453135
M. Wt: 333.74 g/mol
InChI Key: NBWUKGASCBKUCZ-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-4-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazolidinone core, substituted with a chlorophenyl group and a fluorobenzamide moiety, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolidinone Core: The initial step involves the cyclization of a hydrazine derivative with a diketone to form the pyrazolidinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrazolidinone intermediate.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the pyrazolidinone intermediate with a fluorobenzoyl chloride derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluorobenzamide groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-4-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-4-fluorobenzamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorobenzamide groups. This combination imparts distinct chemical properties and biological activities, differentiating it from other similar compounds.

Properties

Molecular Formula

C16H13ClFN3O2

Molecular Weight

333.74 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-4-fluorobenzamide

InChI

InChI=1S/C16H13ClFN3O2/c17-11-5-1-9(2-6-11)13-14(16(23)21-20-13)19-15(22)10-3-7-12(18)8-4-10/h1-8,13-14,20H,(H,19,22)(H,21,23)

InChI Key

NBWUKGASCBKUCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)NN2)NC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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